![molecular formula C6H8O3 B016906 5,6-Dihydro-2H-pyran-3-carboxylic acid CAS No. 100313-48-2](/img/structure/B16906.png)
5,6-Dihydro-2H-pyran-3-carboxylic acid
Overview
Description
5,6-Dihydro-2H-pyran-3-carboxylic acid, also known as DHPA, is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in various fields. DHPA has a unique structure and properties that make it a promising candidate for use in drug discovery, materials science, and other areas of research. In
Scientific Research Applications
Asymmetric Synthesis of a Cockroach Attractant
The compound has been used in the asymmetric synthesis of a cockroach attractant, methyl (+)-tetrahydro-2H-pyran-3-carboxylate . The key step in this synthesis was the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a 5% Pd/Al2O3 catalyst modified by cinchonidine . This process afforded the saturated product in up to 89% optical purity .
Bio-Inspired Materials
The compound has been used in the development of bio-inspired materials . The cinchona-modified supported Pd catalyst, which was used in the asymmetric synthesis of the cockroach attractant, is an example of a bio-inspired material .
Anticancer Properties
The compound has been linked to anticancer properties . For example, (<i>R</i>)-rugulactone, which possesses interesting anticancer properties, was first reported in 2009 .
Intramolecular Cyclization
The compound has been used in intramolecular cyclization, a process that forms a cyclic compound from a linear one .
N-Heterocyclic Carbene Precatalyst (NHC-Precatalyst) Reaction of Enals and Ketones
5,6-Dihydro-2H-pyran-3-carboxylic acid has been used in NHC-precatalyst reactions of enals and ketones .
Mechanism of Action
Target of Action
It has been used in the synthesis of a cockroach attractant , suggesting it may interact with olfactory receptors in insects.
Mode of Action
The compound’s mode of action is primarily through its chemical reactivity. As an organic compound, it can participate in various chemical reactions, such as the enantioselective hydrogenation . This process involves the addition of hydrogen to the compound in the presence of a cinchona alkaloid-modified palladium catalyst .
Biochemical Pathways
Its role in the synthesis of a cockroach attractant suggests it may be involved in olfactory signaling pathways in insects .
Result of Action
Its role in the synthesis of a cockroach attractant suggests it may influence the behavior of insects by interacting with their olfactory system .
Action Environment
The action of 5,6-Dihydro-2H-pyran-3-carboxylic acid can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, its efficacy and stability may be influenced by storage conditions .
properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJYFKCCFWQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563454 | |
Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-2H-pyran-3-carboxylic acid | |
CAS RN |
100313-48-2 | |
Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-2H-pyran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the common synthetic routes to obtain 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives?
A1: A common method involves the Knoevenagel condensation of α,β-unsaturated aldehydes with the dimethyl ester of isopropylidenemalonic acid. This reaction can sometimes lead to the formation of 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives as byproducts, particularly those with aryl and arylethenyl substituents at the C4 and C6 positions of the heterocycle. [, ] Another approach utilizes the reaction of aromatic aldehydes with diethyl isopropylidenemalonate in the presence of sodium amide. This method directly yields 6-aryl-4-(2-arylvinyl)-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acids. []
Q2: Has the asymmetric synthesis of 5,6-dihydro-2H-pyran-3-carboxylic acid been explored?
A2: Yes, research has focused on the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a cinchonidine-modified palladium catalyst. This method shows promise for the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant, with high optical purity (up to 89%). []
Q3: Are there any applications of 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives in natural product synthesis?
A3: Research highlights the use of a 5,6-dihydro-2H-pyran-3-carboxylic acid derivative in the synthesis of (S)-camptothecin's E-ring portion. Specifically, (5S)-5-benzyloxy-5-ethyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid was synthesized in an enantiomerically enriched form (98% ee) via enolate conjugate addition to a β-bromo methacrylate derivative, followed by enzymatic resolution. []
Q4: What structural information is available for 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives?
A4: Structural characterization of two 5,6-dihydro-2-oxo-2H-pyran derivatives, specifically 6-(2-methoxyphenyl)-4-[2-(2-methoxyphenyl)ethenyl]-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid (I) and 6-(4-methoxyphenyl)-4-[2-(4-methoxyphenyl)ethenyl]-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid (II), has been reported. Both compounds share the molecular formula C22H20O6 and differ in the substitution pattern of the methoxy group on the benzene rings (ortho for compound I and para for compound II). []
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